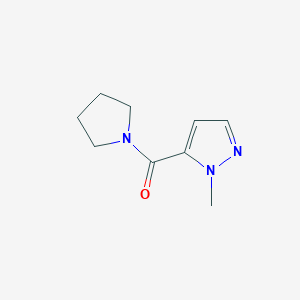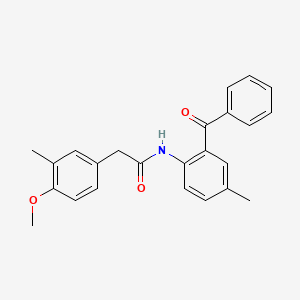![molecular formula C19H16N2O4S B6496660 N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide CAS No. 955843-20-6](/img/structure/B6496660.png)
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide” is a chemical compound. It has been mentioned in the context of anti-HIV activity .
Synthesis Analysis
A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has been synthesized . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . More detailed information about the molecular structure can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, IR spectroscopy can provide information about the functional groups in the molecule . More detailed information about the physical and chemical properties can be found in the referenced papers .科学的研究の応用
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide has been studied for its potential applications in several scientific fields. The compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines. (2) In addition, this compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. (3) Additionally, this compound has been studied for its potential to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. (4)
作用機序
The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). (5) In addition, this compound has been shown to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB). (6)
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cell lines, such as human colon cancer cells. (7) In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). (8) Additionally, this compound has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. (9)
Advantages and Limitations for Laboratory Experiments
This compound is a relatively new compound and as such, there are both advantages and limitations for using it in laboratory experiments. One advantage of using this compound in laboratory experiments is that it has been shown to have a wide range of potential applications, including anticancer, anti-inflammatory, and antibacterial activities. (10) Additionally, this compound is relatively easy to synthesize and is relatively stable in solution. (11)
However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not widely available, which can make it difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict the exact effects of the compound in different contexts. (12)
将来の方向性
Given the potential applications of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide, there are several possible future directions for research. One potential future direction is to investigate the compound’s potential as an anticancer agent. This could include further studies into the compound’s ability to inhibit the growth of certain cancer cell lines and to identify potential targets for its anticancer activity. (13)
Another potential future direction is to investigate the compound’s potential as an anti-inflammatory agent. This could include further studies into the compound’s ability to inhibit the production of pro-inflammatory cytokines and to identify potential targets for its anti-inflammatory activity. (14)
Finally, it would be interesting to investigate the compound’s potential as an antibacterial agent. This could include further studies into the compound’s ability to inhibit the growth of certain bacteria and to identify potential targets for its antibacterial activity. (15)
In conclusion, this compound is a compound with a unique structure and a wide range of potential applications. The compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antibacterial agent. While the exact mechanism of action of this compound is not fully understood, the compound has been shown to have several biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution. There are several possible future directions for research, including further studies into the compound’s potential as an anticancer agent, anti-inflammatory agent, and antibacterial agent.
合成法
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide can be synthesized in two steps. The first step involves the reaction of 4-chloro-2-methylbenzaldehyde with thiourea to form 4-chloro-2-methyl-3-thioureidobenzaldehyde. The second step involves the reaction of 4-chloro-2-methyl-3-thioureidobenzaldehyde with 2,5-dimethoxybenzoyl chloride in the presence of pyridine to form this compound. (1)
特性
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-11-7-8-14(24-2)13(9-11)18(22)21-19-20-17-12-5-3-4-6-15(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXYVITZMMDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide](/img/structure/B6496599.png)

![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)
![(2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496618.png)


![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B6496643.png)
![7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6496646.png)
![2-[(quinolin-3-yl)carbamoyl]benzoic acid](/img/structure/B6496652.png)
![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)
![3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B6496670.png)
![ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate](/img/structure/B6496672.png)
![methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6496676.png)
![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)